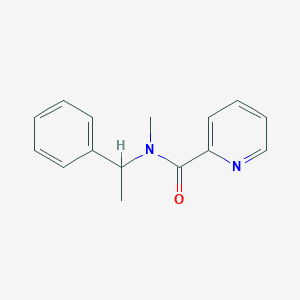
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPHP was first synthesized in 1960 by Boehringer Ingelheim, a German pharmaceutical company. Since then, it has been used in scientific research to study its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
MPHP acts as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for its stimulant effects.
Biochemical and Physiological Effects:
MPHP has been found to increase locomotor activity in rats, as well as induce hyperthermia and anorexia. It has also been found to increase heart rate and blood pressure in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPHP in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. However, one limitation is its potential for abuse and the need for strict regulations when handling the compound.
Zukünftige Richtungen
There are several future directions for research on MPHP. One potential area of study is its potential for therapeutic use in treating conditions such as ADHD or narcolepsy. Another area of study is its potential for addiction and abuse, and the development of treatments for addiction to MPHP and other synthetic cathinones.
In conclusion, MPHP has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and its potential for therapeutic use. While it has potential for therapeutic use, its potential for abuse and the need for strict regulations when handling the compound must be taken into consideration. Further research is needed to fully understand the effects of MPHP and its potential for therapeutic use.
Synthesemethoden
The synthesis of MPHP involves the condensation of 2-bromopyridine with N-methyl-1-phenylethylamine, followed by the reaction with ethyl chloroformate to form the final product. This method has been well established in the literature and has been used to produce MPHP for research purposes.
Wissenschaftliche Forschungsanwendungen
MPHP has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and its potential for therapeutic use. One such study found that MPHP acts as a dopamine transporter blocker, which may contribute to its stimulant effects. Another study found that MPHP increases locomotor activity in rats, indicating its potential as a psychostimulant.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-3-5-9-13)17(2)15(18)14-10-6-7-11-16-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNLCISMNFZWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

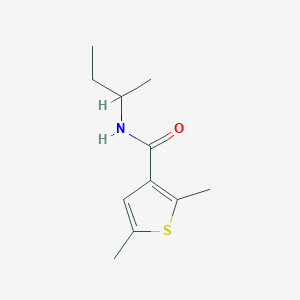
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
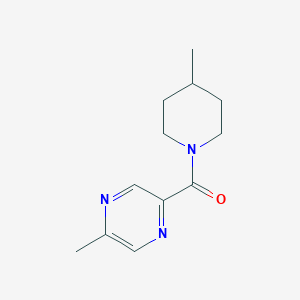
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
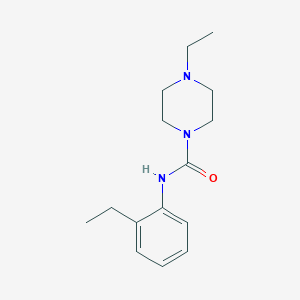
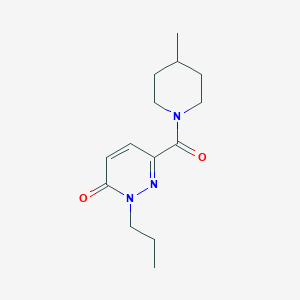

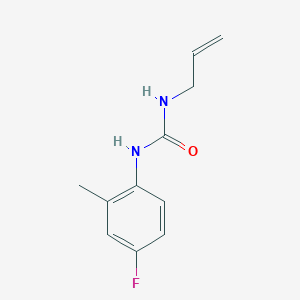

![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)
